2-(pyrimidin-2-yl)propan-2-amine hydrochloride
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Overview
Description
2-(pyrimidin-2-yl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C7H11N3·HCl It is a white solid that is soluble in water and other polar solvents
Mechanism of Action
Target of Action
The primary target of 2-(pyrimidin-2-yl)propan-2-amine hydrochloride is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
It is known that the compound acts as aPLK4 inhibitor . This suggests that it likely binds to the active site of the PLK4 enzyme, preventing it from phosphorylating its substrates and thus inhibiting its activity.
Biochemical Pathways
The inhibition of PLK4 by this compound affects the centriole duplication pathway . This pathway is crucial for maintaining genome integrity. By inhibiting PLK4, the compound disrupts centriole duplication, which can lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed .
Pharmacokinetics
One of the derivatives of pyrimidin-2-amine exhibited good plasma stability (t1/2 > 2891 min), liver microsomal stability (t1/2 > 145 min), and low risk of drug-drug interactions . These properties suggest that the compound may have favorable ADME (absorption, distribution, metabolism, and excretion) properties.
Result of Action
The inhibition of PLK4 by this compound leads to disruption of centriole duplication, which can result in cell cycle arrest and apoptosis . This is particularly relevant in cancer cells, where PLK4 is often overexpressed.
Biochemical Analysis
Biochemical Properties
2-(pyrimidin-2-yl)propan-2-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis. This interaction inhibits the enzyme’s activity, leading to reduced collagen production
Cellular Effects
The effects of this compound on cells are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in hepatic stellate cells, this compound inhibits the expression of collagen type I alpha 1 (COL1A1) protein, which is crucial for fibrosis . This inhibition is achieved through the suppression of hydroxyproline content, a marker of collagen synthesis. The compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to collagen prolyl-4-hydroxylase, inhibiting its activity and thus reducing collagen synthesis This binding interaction is crucial for its anti-fibrotic properties
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that its inhibitory effects on collagen synthesis persist, although the degree of inhibition may vary depending on the experimental conditions . These temporal effects highlight the importance of proper storage and handling to maintain its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen synthesis without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential impacts on liver and kidney function. These dosage-dependent effects underscore the need for careful dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate collagen synthesis and degradation . The compound’s impact on metabolic flux and metabolite levels further highlights its role in modulating cellular metabolism. Understanding these metabolic pathways is crucial for optimizing its therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution within different cellular compartments influences its activity and efficacy, making it essential to study these transport mechanisms in detail.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization patterns can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrimidin-2-yl)propan-2-amine hydrochloride typically involves organic synthesis methods. One common approach is the reaction of pyrimidine derivatives with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(pyrimidin-2-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.
Substitution: Halogens, nucleophiles; typically carried out in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may yield amine derivatives .
Scientific Research Applications
2-(pyrimidin-2-yl)propan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-(pyrimidin-2-yl)propan-2-amine hydrochloride can be compared with other similar compounds, such as:
2-(pyridin-2-yl)propan-2-amine hydrochloride: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(pyrimidin-2-yl)ethanamine hydrochloride: Similar structure but with an ethyl group instead of a propyl group.
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological and chemical properties .
Properties
CAS No. |
2227612-23-7 |
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Molecular Formula |
C7H12ClN3 |
Molecular Weight |
173.6 |
Purity |
95 |
Origin of Product |
United States |
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